Methyl 4-methoxypyrimidine-5-carboxylate
Overview
Description
Methyl 4-methoxypyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. It has a molecular weight of 168.15 . The IUPAC name for this compound is methyl 4-methoxypyrimidine-5-carboxylate .
Molecular Structure Analysis
The molecular formula of Methyl 4-methoxypyrimidine-5-carboxylate is C7H8N2O3 . The InChI code for this compound is 1S/C7H8N2O3/c1-11-6-5 (7 (10)12-2)3-8-4-9-6/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
Methyl 4-methoxypyrimidine-5-carboxylate has a molecular weight of 168.15 .Scientific Research Applications
Crystal and Molecular Structure Analysis
Methyl 4-methoxypyrimidine-5-carboxylate has been studied for its crystal and molecular structures. For instance, a related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, was analyzed as a side product in the synthesis of an antitubercular agent. This study contributes to the understanding of molecular configurations and interactions in similar compounds (Richter et al., 2023).
Chemical Synthesis and Rearrangement
The compound has been utilized in various chemical synthesis processes. For example, it is involved in the rearrangement of pyrimidine derivatives, providing insights into the behavior of such compounds under certain conditions (Brown & Lee, 1970). Moreover, it is used in relay catalytic cascade reactions for synthesizing other compounds, demonstrating its versatility in chemical synthesis (Galenko et al., 2015).
properties
IUPAC Name |
methyl 4-methoxypyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-11-6-5(7(10)12-2)3-8-4-9-6/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEOITPIPJMBNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC=C1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methoxypyrimidine-5-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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